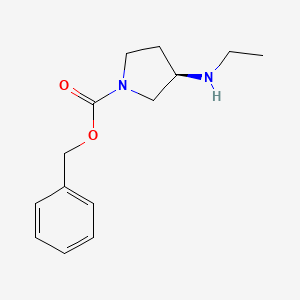

(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester

Beschreibung

(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester and an ethylamino substituent at the 3-position of the pyrrolidine ring. This compound is classified as a secondary amine and is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and bioactive molecules. Its stereochemistry (R-configuration) and functional groups make it valuable for enantioselective synthesis and drug discovery .

Despite this, its structural analogs remain relevant in research, highlighting the importance of comparative analysis.

Eigenschaften

IUPAC Name |

benzyl (3R)-3-(ethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-15-13-8-9-16(10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQAPNMIMNVLJD-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of ®-3-Ethylamino-pyrrolidine-1-carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as immobilized enzymes or metal catalysts, can also enhance the efficiency of the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents.

Major Products

Wissenschaftliche Forschungsanwendungen

®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following table summarizes structurally related compounds, focusing on substituents, stereochemistry, and commercial status:

Functional Group and Reactivity Analysis

- Benzyl Ester vs. Ethyl Ester: The replacement of benzyl with ethyl (e.g., Ethyl 1-benzylpyrrolidine-3-carboxylate) reduces steric bulk and alters hydrolysis kinetics. Benzyl esters are typically more stable under acidic conditions but susceptible to hydrogenolysis, whereas ethyl esters may offer better aqueous solubility .

Research Findings and Practical Implications

pH-Dependent Stability of Benzyl Esters

Evidence from glucuronic acid-DHP complexes suggests benzyl esters form preferentially under acidic conditions (pH 4–6), with protonation of carboxyl groups facilitating esterification . This aligns with the stability profile of (R)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester, which may degrade in neutral or basic environments.

Stereochemical Influence on Bioactivity

Compounds with R-configuration (e.g., 919108-51-3 and 1353943-98-2) are often prioritized in drug discovery for their enantioselective activity. For example, the (S)-2-amino-3-methylbutyrylamino group in 919108-51-3 may mimic natural amino acids, enhancing metabolic compatibility .

Biologische Aktivität

(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes an ethylamino group and a benzyl ester, which contribute to its potential therapeutic applications. Understanding its biological activity is essential for exploring its utility in drug development and other scientific research.

The biological activity of (R)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester is primarily attributed to its ability to interact with specific enzymes and receptors. The ethylamino group can form hydrogen bonds with active sites, while the benzyl ester enhances lipophilicity, facilitating membrane permeability. These interactions may modulate enzyme or receptor activity, leading to various biological effects.

Enzyme Inhibition

Research indicates that compounds similar to (R)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester exhibit significant enzyme inhibition properties. Notably, pyrrolidine derivatives have been shown to inhibit metalloprotease activity, which is crucial for treating conditions like myocardial ischemia and hypertension .

| Enzyme | Inhibition Type | Disease Association |

|---|---|---|

| Metalloproteases | Competitive inhibition | Myocardial ischemia, hypertension |

| Endothelin-converting enzyme | Inhibition | Congestive heart failure, arrhythmia |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, certain analogs have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, indicating their potential as new antibacterial agents .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |

|---|---|---|

| MRSA | 0.13–0.255 μg/mL | Vancomycin |

| MSSA | 0.125 μg/mL | Vancomycin |

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of various pyrrolidine derivatives against common bacterial pathogens. The results indicated that specific derivatives, including those based on (R)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester, exhibited superior antibacterial properties compared to traditional antibiotics like vancomycin .

Clinical Applications

The compound has been investigated for its potential in treating cardiovascular diseases due to its ability to inhibit metalloprotease enzymes involved in disease progression. This has led to interest in developing it as a therapeutic agent for conditions such as heart failure and pulmonary hypertension .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.